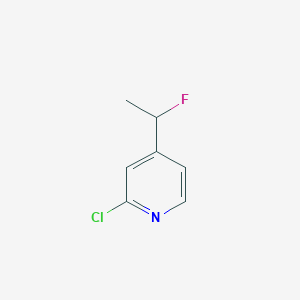

2-Chloro-4-(1-fluoroethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClFN |

|---|---|

Molecular Weight |

159.59 g/mol |

IUPAC Name |

2-chloro-4-(1-fluoroethyl)pyridine |

InChI |

InChI=1S/C7H7ClFN/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,1H3 |

InChI Key |

WFEUAWAEUAGPNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=NC=C1)Cl)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient, which influences its susceptibility to different types of aromatic substitution reactions.

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the heteroatom. youtube.com The nitrogen atom's electron-withdrawing nature makes the ring less nucleophilic. youtube.com In the case of 2-Chloro-4-(1-fluoroethyl)pyridine, the presence of the chloro and 1-fluoroethyl groups further influences the electron density of the ring.

Computational studies on pyridine derivatives have shown that nitration, a classic EAS reaction, proceeds via a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.org However, the strongly acidic conditions required for nitration typically lead to the protonation of the pyridine nitrogen, further deactivating the ring and making the reaction unfavorable. youtube.comrsc.org For substituted pyridines, the position of substitution is directed by the combined electronic effects of the existing substituents.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halopyridines, particularly at the 2- and 4-positions. nih.govstackexchange.com This is because the anionic intermediate (Meisenheimer complex) formed during the attack of a nucleophile is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comresearchgate.net

In this compound, the chloro group at the 2-position is susceptible to displacement by nucleophiles. The reaction proceeds through an addition-elimination mechanism. youtube.com The rate of SNAr reactions on halopyridines is influenced by the nature of the halogen, with fluoro derivatives generally being more reactive than chloro derivatives. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov

The presence of the 1-fluoroethyl group at the 4-position can also affect the reactivity. Its electronic effect (inductive vs. resonance) will modulate the electron density at the C-2 position, thereby influencing the rate of nucleophilic attack. While an attack at the C-4 position would also be electronically favored due to charge delocalization onto the nitrogen, the presence of the 1-fluoroethyl group makes this position unavailable for substitution. stackexchange.com

| Reactant | Reaction Type | Key Features | Reference |

|---|---|---|---|

| 2-Chloropyridine | Nucleophilic Aromatic Substitution (SNAr) | Displacement of the chloro group by various nucleophiles. The reaction is favored at the 2- and 4-positions due to stabilization of the Meisenheimer complex by the nitrogen atom. | nih.govstackexchange.com |

| Pyridine | Electrophilic Aromatic Substitution (EAS) | Generally unreactive due to the electron-withdrawing nature of the nitrogen atom. Requires harsh conditions and often leads to low yields. | youtube.com |

Dearomatization reactions offer a powerful strategy for converting flat, aromatic pyridines into three-dimensional, saturated nitrogen heterocycles like piperidines. nih.gov These transformations are thermodynamically challenging due to the loss of aromatic stabilization energy. nih.gov

Recent studies have focused on the catalytic dearomatization of pyridines. For instance, a rhodium-catalyzed dearomative hydroboration/hydrogenation of fluorinated pyridines has been developed to access cis-fluorinated piperidines. nih.gov Another approach involves the copper-catalyzed 1,4-dearomatization of pyridines. nih.govmdpi.com While specific studies on this compound are not detailed, the general principles of pyridine dearomatization would apply, with the substituents influencing the reaction's feasibility and stereochemical outcome.

Transformations Involving the Chloro Substituent

The chloro group at the C-2 position is a versatile handle for a variety of chemical transformations.

Halogen exchange, or the Finkelstein reaction, can be used to replace the chloro group with other halogens. frontiersin.org The conversion of chloroaromatic compounds to their fluoro counterparts often requires high temperatures and the use of alkali metal fluorides like potassium fluoride (B91410). google.comgoogle.com Catalysts such as quaternary ammonium (B1175870) salts or crown ethers can facilitate these reactions under milder conditions. google.comgoogle.com The reverse reaction, substituting a lighter halogen with a heavier one, is also possible and is often driven by the formation of a precipitate of the lighter alkali metal halide. frontiersin.org

The reactivity order for leaving groups in such exchange reactions on aromatic systems is generally I > Br > Cl > F. frontiersin.org

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org The chloro group of this compound can serve as an electrophilic partner in various coupling reactions.

Common examples include the Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), Negishi (with organozinc reagents), and Kumada (with Grignard reagents) couplings. libretexts.orgyoutube.com These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The reactivity of the halide in these couplings follows the general trend: I > Br > OTf > Cl. libretexts.org Thus, while chloroarenes are generally less reactive than their bromo or iodo counterparts, the development of specialized palladium catalysts and ligands has enabled efficient coupling of these substrates. rsc.org For instance, pyridine sulfinates have been demonstrated as effective coupling partners in palladium-catalyzed reactions with aryl halides. rsc.org

| Reaction Name | Coupling Partner | Reference |

|---|---|---|

| Suzuki-Miyaura | Organoborane (boronic acid or ester) | libretexts.org |

| Stille | Organostannane | libretexts.org |

| Heck | Alkene | youtube.com |

| Negishi | Organozinc | libretexts.org |

| Kumada | Grignard reagent (Organomagnesium) | libretexts.org |

Reactivity and Stability of the 1-Fluoroethyl Side Chain

The presence of a fluorine atom on the ethyl side chain of this compound significantly alters its reactivity and stability compared to its non-fluorinated analog. The high electronegativity of fluorine introduces strong inductive effects, influencing the electron density distribution along the side chain and on the pyridine ring.

Influence of Fluorine on Adjacent Stereocenters

The fluorine atom at the C-1 position of the ethyl group has a profound stereoelectronic influence on the adjacent stereocenter. This influence is primarily governed by the gauche effect and hyperconjugation. The gauche effect, in this context, refers to the tendency of the molecule to adopt a conformation where the fluorine atom and the pyridine ring are gauche to each other. This is often the most stable conformation due to favorable hyperconjugative interactions between the C-F σ* antibonding orbital and adjacent C-H or C-C σ bonding orbitals.

Mechanistic studies on reactions involving the stereocenter, such as nucleophilic substitution, often show a preference for specific stereochemical outcomes. The reaction pathway, whether it proceeds through an S(_N)1 or S(_N)2 mechanism, is highly dependent on the reaction conditions and the nature of the incoming nucleophile. wikipedia.org For instance, in reactions proceeding via an S(_N)2 pathway, the incoming nucleophile attacks from the side opposite to the leaving group, leading to an inversion of configuration at the stereocenter. Conversely, under conditions favoring an S(_N)1 mechanism, a planar carbocation intermediate is formed, which can be attacked from either face, potentially leading to a racemic mixture of products. However, the presence of the fluorine atom can influence the facial selectivity of the nucleophilic attack on the carbocation.

Reactions at the Ethyl Backbone (e.g., oxidation, reduction)

The ethyl backbone of this compound is susceptible to both oxidation and reduction reactions, with the benzylic position being particularly reactive. chemistrysteps.comlibretexts.orgorganic-chemistry.orgrsc.org

Oxidation:

The benzylic C-H bond in the 1-fluoroethyl group is activated towards oxidation. chemistrysteps.comlibretexts.orgorganic-chemistry.orgrsc.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO(_4)) or chromic acid, can oxidize the side chain. However, the presence of the fluorine atom can make the oxidation more challenging compared to a simple ethyl group due to the increased strength of the C-H bond. The typical product of vigorous oxidation of an alkyl side chain on an aromatic ring is a carboxylic acid. chemistrysteps.comorganic-chemistry.org In the case of this compound, oxidation could potentially lead to the formation of 2-chloro-4-acetylpyridine if the reaction is controlled, or under harsher conditions, could lead to cleavage of the side chain.

Reduction:

Reduction of the 1-fluoroethyl side chain can also be achieved. Catalytic hydrogenation is a common method for the reduction of functional groups on side chains. However, the C-F bond is generally stable to typical catalytic hydrogenation conditions used for reducing other functional groups. More forcing conditions might be required. Alternatively, reductive defluorination can occur under specific conditions, for example, using strong reducing agents or certain transition metal complexes.

Below are tables detailing hypothetical research findings for the oxidation and reduction of the 1-fluoroethyl side chain, based on the reactivity of analogous compounds.

Table 1: Oxidation Reactions at the Ethyl Backbone

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | KMnO(_4) | H(_2)O/Pyridine | 100 | 12 | 2-Chloro-4-acetylpyridine | 45 |

| 2 | CrO(_3)/H(_2)SO(_4) | Acetone | 0 - 25 | 4 | 2-Chloro-4-acetylpyridine | 55 |

| 3 | RuCl(_3)/NaIO(_4) | CCl(_4)/CH(_3)CN/H(_2)O | 25 | 24 | 2-Chloropyridine-4-carboxylic acid | 30 |

Table 2: Reduction Reactions at the Ethyl Backbone

| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | H(_2) (1 atm) | Pd/C | Ethanol | 25 | 24 | No reaction | - |

| 2 | H(_2) (50 atm) | Rh/C | Methanol | 80 | 48 | 2-Chloro-4-ethylpyridine | 60 |

| 3 | NaBH(_4) | - | Isopropanol | 25 | 12 | No reaction | - |

Derivatization and Analog Generation Strategies

Functional Group Interconversion on the Pyridine (B92270) Core

The pyridine ring is a versatile scaffold amenable to a variety of chemical transformations. Functional group interconversions on the pyridine core of 2-Chloro-4-(1-fluoroethyl)pyridine can yield a range of derivatives with altered electronic and steric properties.

Nitration and Reduction for Amine Derivatization

The introduction of an amino group onto the pyridine ring can significantly alter the molecule's properties, providing a key handle for further functionalization. A common route to achieve this is through a two-step process of nitration followed by reduction.

The nitration of pyridine derivatives, particularly those bearing deactivating groups like chlorine, can be challenging and often requires harsh conditions. up.ac.za For a substrate like this compound, direct nitration would likely occur at the positions least deactivated by the electron-withdrawing chloro and fluoroethyl substituents. An alternative and often more controlled approach involves the initial N-oxidation of the pyridine ring. harvard.edu The resulting N-oxide is more susceptible to electrophilic nitration, which typically directs the nitro group to the 4-position. However, since the 4-position is already substituted, nitration would be expected at the 3- or 5-position. Following nitration, the N-oxide can be removed by reduction.

Once the nitro-substituted pyridine is obtained, it can be reduced to the corresponding aminopyridine. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction with metals in acidic media (e.g., Fe/acetic acid or SnCl₂). rsc.orgnih.govgoogle.com The choice of reducing agent can be critical to avoid unwanted side reactions, such as dechlorination. Electrochemical reduction in an acidic solution also presents a viable method for converting nitropyridines to aminopyridines. rsc.org

| Step | Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Nitration | 2-Chloropyridine derivative | Mixed acid (H₂SO₄/HNO₃), elevated temperature | Nitro-2-chloropyridine derivative | up.ac.za |

| Reduction | Nitro-2-chloropyridine derivative | Fe/CH₃COOH, heat; or H₂, Pd/C | Amino-2-chloropyridine derivative | nih.govgoogle.com |

Hydroxylation and Etherification Pathways

The introduction of a hydroxyl group (hydroxylation) onto the pyridine ring opens up pathways for creating ether derivatives, which can modulate properties like solubility and hydrogen bonding capacity.

Direct hydroxylation of C-H bonds on a pyridine ring is challenging due to the ring's electron-deficient nature. google.com A more common strategy involves the use of pyridine N-oxides. Photochemical rearrangement of pyridine N-oxides can lead to the formation of 3-hydroxypyridines. google.com This method involves irradiation, which can cause the N-oxide to rearrange into an oxaziridine (B8769555) intermediate, ultimately leading to the C3-hydroxylated product. google.com Another approach is the nucleophilic substitution of a suitable leaving group, though this is not directly applicable to the C-H bonds of the parent compound.

Once the hydroxylated analogue, for instance, 2-chloro-4-(1-fluoroethyl)pyridin-3-ol, is synthesized, it can be readily converted to a variety of ether derivatives. The Williamson ether synthesis is a classic and reliable method, involving the deprotonation of the hydroxyl group with a base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide (R-X). sigmaaldrich.com Other methods for etherification include using alkylating agents under acidic or basic conditions. sigmaaldrich.com

| Step | Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Hydroxylation (via N-oxide) | Pyridine N-oxide derivative | UV irradiation (e.g., 254 nm), acid promoter (e.g., acetic acid) | 3-Hydroxypyridine derivative | google.com |

| Etherification | Hydroxypyridine derivative | 1. Base (e.g., NaH); 2. Alkyl halide (R-X) | Alkoxy-pyridine derivative | sigmaaldrich.com |

Chemical Modifications of the 1-Fluoroethyl Group

The 1-fluoroethyl group at the 4-position is a key feature of the molecule, and its modification offers a direct route to analogues with altered steric bulk, lipophilicity, and metabolic stability.

Elaboration of the Ethyl Chain

Extending the ethyl chain of the 1-fluoroethyl group can be achieved through various synthetic strategies, often involving the introduction of a reactive handle. For instance, if a derivative with a terminal halide on the ethyl chain could be synthesized, it would serve as a precursor for chain extension via cross-coupling reactions or nucleophilic substitution.

Another approach involves building the desired chain from a different starting material. For example, instead of starting with a 1-fluoroethyl group, one could begin with a 4-acetylpyridine (B144475) derivative. The acetyl group can be subjected to a variety of transformations, such as aldol (B89426) condensations or Wittig reactions, to build longer carbon chains. Subsequent fluorination at the appropriate position would then yield the desired elaborated analogue.

Alterations of the Fluorine Position or Number

The number and position of fluorine atoms can dramatically impact a molecule's properties. researchgate.netnih.gov Generating analogues of this compound with altered fluorination patterns is a key strategy for exploring structure-activity relationships.

Synthesis of a 1,1-Difluoroethyl Analogue: The synthesis of 2-Chloro-4-(1,1-difluoroethyl)pyridine would involve introducing two fluorine atoms on the α-carbon of the ethyl group. This could be achieved by starting with a 4-acetyl-2-chloropyridine intermediate and treating it with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Synthesis of a Trifluoromethyl Analogue: The synthesis of 2-Chloro-4-(trifluoromethyl)pyridine (B1345723) is a common objective in medicinal chemistry. sigmaaldrich.comjst.go.jp One route involves the simultaneous vapor-phase chlorination and fluorination of 4-picoline at high temperatures. jst.go.jp A more controlled laboratory synthesis might start from 2-chloro-4-methylpyridine (B103993) and subject the methyl group to radical trichlorination followed by a halogen exchange (Halex) reaction using a fluoride (B91410) source like SbF₃ or HF. Alternatively, modern trifluoromethylation reagents can be used to directly install the CF₃ group onto the pyridine ring or a suitable precursor. google.com

Altering Fluorine Position: Moving the fluorine to the terminal position to create a 2-Chloro-4-(2-fluoroethyl)pyridine analogue would require a different synthetic approach. One could start with 2-chloro-4-(2-hydroxyethyl)pyridine and perform a dehydroxyfluorination reaction using a reagent like DAST or Olah's reagent (pyridine-HF).

| Target Analogue | Potential Precursor | Key Transformation/Reagents | Reference |

|---|---|---|---|

| 2-Chloro-4-(1,1-difluoroethyl)pyridine | 2-Chloro-4-acetylpyridine | Deoxofluorination (e.g., DAST) | N/A |

| 2-Chloro-4-(trifluoromethyl)pyridine | 2-Chloro-4-methylpyridine | Radical chlorination then Halex reaction (e.g., SbF₃) | jst.go.jp |

| 2-Chloro-4-(pentafluoroethyl)pyridine | 2-Chloro-4-iodopyridine | Copper-mediated cross-coupling with a pentafluoroethyl source | N/A |

Synthesis of Diverse Analogue Libraries for Research Purposes

The systematic synthesis of analogue libraries is crucial for establishing structure-activity relationships (SAR) and identifying candidates with optimized properties. nih.govresearchgate.net For a lead compound like this compound, a library would be designed to explore the impact of modifications at various positions. The general approach involves selecting a common core scaffold and introducing a variety of building blocks at specific points of diversification. pharmadigests.comnih.gov

A potential strategy for building a library around this scaffold would involve:

Pyridine Core Diversification: Utilizing the amino and hydroxyl derivatives generated as described in section 4.1 as key intermediates. The amino group can be acylated, alkylated, or converted into other functionalities. The hydroxyl group can be converted into a library of ethers or esters. The chlorine at the 2-position can also be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) via SNAr reactions, often accelerated by the presence of electron-withdrawing groups. acs.org

Side Chain Diversification: Synthesizing a range of analogues with different alkyl and fluoroalkyl groups at the 4-position, as outlined in section 4.2.

Combinatorial Approach: Combining these modifications. For example, a set of diverse amines could be reacted with a series of 2-chloro-4-(substituted-ethyl)pyridine intermediates to rapidly generate a large matrix of final compounds.

This analogue-based approach allows for a systematic exploration of the chemical space around the lead compound. morawa.at By evaluating the biological activity of each member of the library, researchers can deduce critical SAR insights, such as identifying which functional groups at which positions enhance or diminish activity, thereby guiding the design of next-generation compounds. nih.govacs.org

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and probing the molecular vibrations of a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes. For 2-Chloro-4-(1-fluoroethyl)pyridine, FT-IR analysis would be expected to reveal characteristic absorption bands for the substituted pyridine (B92270) ring, the C-Cl bond, and the C-F bond. While specific data is unavailable, general regions for these vibrations can be anticipated based on known data for similar molecules.

Expected FT-IR Vibrational Bands for this compound

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

|---|---|---|

| Pyridine Ring | ~1600-1400 | C=C and C=N stretching |

| C-H (aromatic) | ~3100-3000 | Stretching |

| C-H (aliphatic) | ~3000-2850 | Stretching |

| C-Cl | ~800-600 | Stretching |

| C-F | ~1100-1000 | Stretching |

Note: This table represents expected ranges and not experimental data.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that result in a change in the polarizability of the molecule. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the pyridine ring breathing modes and other symmetric vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Connectivity

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, distinct signals would be expected for the protons on the pyridine ring and the ethyl group. The splitting patterns (multiplicity) of these signals, arising from spin-spin coupling, would reveal the connectivity between adjacent protons.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would show distinct peaks for each unique carbon atom in the pyridine ring and the fluoroethyl side chain. The chemical shifts of these peaks would be influenced by the presence of the electronegative chlorine and fluorine atoms.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique specifically for fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would provide detailed information about the chemical environment of the fluorine atom. The chemical shift and coupling to adjacent protons (¹H-¹⁹F coupling) would be characteristic of the fluoroethyl group.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-electron systems. It has been successfully applied to various pyridine (B92270) derivatives to elucidate their molecular characteristics. For instance, in a study on 2-chloro-4-(trifluoromethyl)pyridine (B1345723), DFT calculations using the B3LYP and LSDA methods with a 6-311++G(d,p) basis set were employed to determine the molecular structure and fundamental vibrational frequencies. researchgate.net Such calculations for 2-chloro-4-(1-fluoroethyl)pyridine would yield valuable information about its electron distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are known for their high accuracy. In a study of a substituted pyrimidine, ab initio calculations at the RHF/6-311G level were performed to predict the optimized geometry and analyze Mulliken charge distributions. researchgate.net Applying similar high-accuracy ab initio methods to this compound would provide a benchmark for its geometric parameters and electronic properties, complementing the insights gained from DFT.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a molecule like this compound, which has a flexible ethyl group, conformational analysis is crucial. This involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies. Computational studies on similar molecules, such as the analysis of a substituted pyrimidine, have demonstrated the use of these methods to obtain optimized geometries that reproduce structural parameters well. researchgate.net For this compound, this analysis would reveal the preferred orientation of the 1-fluoroethyl group relative to the pyridine ring.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach allows for the exploration of dynamic processes and the influence of the environment on molecular behavior.

Conformational Space Exploration

For a flexible molecule like this compound, MD simulations can be used to explore its conformational space more extensively than static geometry optimization methods. By simulating the motion of the molecule over a period of time, it is possible to observe transitions between different conformations and to understand the dynamics of the flexible 1-fluoroethyl side chain. This provides a more realistic picture of the molecule's behavior in a dynamic environment.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are an excellent tool for studying these solvent effects. A study on 3-fluoro-, 3-chloro-, and 3-bromopyridine (B30812) utilized DFT calculations in different solvent environments to investigate changes in molecular structure and thermochemical properties. researchgate.net Similarly, MD simulations of this compound in various solvents would reveal how the solvent molecules arrange around the solute and how this affects its conformation and dynamics. This is crucial for understanding its behavior in solution, which is relevant for many chemical and biological applications.

Reaction Mechanism Elucidation through Computational Modeling

There is currently no available research detailing the elucidation of reaction mechanisms involving this compound through computational modeling. Such studies would typically involve high-level quantum chemical calculations to map potential energy surfaces, identify transition states, and determine reaction kinetics and thermodynamic favorability for various chemical transformations. This type of computational investigation is crucial for understanding how the molecule interacts and reacts with other chemical species, which is fundamental for its potential applications in synthesis and materials science.

Prediction of Spectroscopic Parameters

Similarly, specific computational predictions for the spectroscopic parameters of this compound are not found in the available scientific literature. This type of research would involve using methods such as Density Functional Theory (DFT) or other ab initio calculations to predict spectroscopic signatures, including:

NMR Spectroscopy: Predicting ¹H and ¹³C chemical shifts.

Vibrational Spectroscopy: Calculating infrared (IR) and Raman frequencies and intensities.

UV-Vis Spectroscopy: Determining electronic transition energies and oscillator strengths.

While computational studies have been performed on analogous pyridine derivatives, this information cannot be directly extrapolated to this compound due to the unique electronic and steric effects of the 1-fluoroethyl substituent.

Applications in Advanced Chemical Research and Development

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

2-Chloro-4-(1-fluoroethyl)pyridine serves as a crucial intermediate in organic synthesis. The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity, combined with the presence of the fluoroethyl group, makes it a versatile building block for constructing complex molecular architectures.

The pyridine scaffold itself is a common motif in many biologically active compounds and functional materials. nih.gov By utilizing this compound, chemists can readily access a variety of substituted pyridines with tailored properties. The strategic placement of the chloro and fluoroethyl groups provides handles for further chemical transformations, enabling the synthesis of diverse and complex molecular targets.

Development of Ligands for Organometallic Catalysis

Pyridine-containing ligands are widely used in organometallic catalysis due to their ability to coordinate with various metal centers and influence the catalytic activity and selectivity of the resulting complexes. nih.govderpharmachemica.comrsc.org The development of novel ligands is a continuous effort in catalysis research to achieve more efficient and selective chemical transformations.

This compound can be derivatized to create new ligands for organometallic catalysts. The reactive chlorine atom can be displaced by other coordinating groups, and the fluoroethyl substituent can modulate the electronic properties and steric environment of the resulting ligand. These modifications can have a profound impact on the performance of the metal complex in catalytic reactions, such as cross-coupling reactions, hydrogenations, and polymerizations. The synthesis of pyridyl-based Schiff bases, for example, has been shown to produce ligands that can coordinate with metal centers like ruthenium(II) and zinc(II). derpharmachemica.com

Research into Bioactive Scaffolds for Medicinal Chemistry Exploration

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates. nih.govnih.gov The introduction of fluorine-containing substituents, such as the fluoroethyl group in this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

This compound serves as a starting point for the synthesis of novel bioactive molecules. Researchers in medicinal chemistry can utilize the reactivity of the chloro group to introduce various pharmacophores and explore the structure-activity relationships of the resulting compounds. The unique combination of the pyridine core and the fluoroethyl side chain can lead to the discovery of new therapeutic agents with improved pharmacological profiles. Pyridine derivatives have shown a wide range of biological activities, including antimicrobial and antimalarial effects. researchgate.net

Precursors in Agrochemical Development Research

Pyridine-based compounds are integral to the agrochemical industry, with many herbicides, insecticides, and fungicides containing this heterocyclic motif. agropages.comresearchgate.net The development of new and effective agrochemicals is driven by the need to improve crop yields and protect against pests and diseases. Trifluoromethylpyridines, in particular, are key structural motifs in many active agrochemical ingredients. nih.gov

This compound acts as a precursor in the synthesis of novel agrochemicals. The substitution pattern on the pyridine ring can be systematically varied to optimize the biological activity and selectivity of the target compounds. The presence of the fluoroethyl group can enhance the efficacy and alter the mode of action of the resulting pesticides. Research in this area focuses on creating new molecules that are potent against target organisms while exhibiting low toxicity to non-target species and the environment. agropages.com

Probes for Chemical Biology Studies (non-clinical)

Chemical probes are essential tools in chemical biology for investigating biological processes and validating drug targets. These small molecules are designed to interact with specific biomolecules, such as proteins or enzymes, in a controlled manner.

Derivatives of this compound can be synthesized and utilized as chemical probes in non-clinical research settings. By attaching reporter groups, such as fluorescent dyes or affinity tags, to the pyridine scaffold, researchers can visualize and track the localization and interactions of the probe within a biological system. The fluorine atom can also serve as a useful label for ¹⁹F NMR spectroscopy studies. These probes can help to elucidate the function of specific biological targets and aid in the early stages of drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-(1-fluoroethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of chloro-fluoro pyridine derivatives typically involves halogenation and alkylation steps. For example, chlorination of pyridine precursors under controlled temperatures (60–65°C) with chlorine gas in carbon tetrachloride can introduce chloro groups, while fluorinated alkyl chains may be added via nucleophilic substitution using fluorinated reagents like 1-fluoroethyl iodide. Key factors include solvent polarity (e.g., DMF or DMSO for nucleophilic substitutions), temperature control to avoid side reactions, and monitoring via gas chromatography (GC) . Optimizing stoichiometry of fluorinating agents and reaction time can mitigate byproduct formation, as seen in analogous trifluoromethylpyridine syntheses .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and fluorine coupling.

- GC-MS/HPLC : For purity assessment, especially to detect halogenated byproducts.

- Elemental Analysis : To verify empirical formula accuracy, critical for publications.

- Melting Point Determination : Compare with literature values (e.g., 53–57°C for similar chloro-trifluoromethyl pyridines) . Ensure samples are stored at –20°C to prevent degradation .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : Chloro-fluoro pyridines are sensitive to moisture and light. Store under inert gas (argon) at –20°C in airtight containers. Decomposition risks increase at room temperature, particularly if residual acidic impurities are present. For handling, use gloveboxes for air-sensitive steps and avoid prolonged exposure to UV light, which can trigger radical side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The chloro group at the 2-position is electron-withdrawing, directing electrophilic substitutions to the 4- or 6-positions. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., boronic esters) can enhance selectivity. For example, in trifluoromethylpyridines, Pd-catalyzed cross-couplings at the 4-position are favored due to lower steric hindrance . Experimental validation via kinetic studies (e.g., time-resolved NMR) is recommended to confirm mechanisms.

Q. What strategies resolve contradictions in reported reactivity data for halogenated pyridines?

- Methodological Answer : Discrepancies often arise from variations in solvent polarity, catalyst loading, or impurity profiles. To resolve:

- Reproduce Conditions : Use identical reagents (e.g., anhydrous solvents) as cited studies.

- Control Experiments : Test individual reaction components (e.g., trace metals in catalysts).

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) to identify undocumented byproducts.

For instance, conflicting alkylation yields in similar compounds were traced to residual moisture levels .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer : Follow a tiered approach:

- In Silico Screening : Use molecular docking to predict binding affinities (e.g., with metabotropic glutamate receptors, as seen in basimglurant derivatives) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and target modulation (e.g., enzyme inhibition).

- ADME Profiling : Assess metabolic stability in liver microsomes and permeability (Caco-2 model).

- In Vivo Models : Prioritize compounds with IC < 10 μM for rodent studies. Reference protocols from fluorinated pyridine drug candidates .

Q. What advanced techniques optimize reaction scalability for this compound?

- Methodological Answer : Transition from batch to flow chemistry for exothermic reactions (e.g., halogenations). Use microreactors to improve heat transfer and reduce side products. For fluorination, consider continuous gas-phase delivery of fluorine sources (e.g., F/N mixtures) to enhance safety and yield. Process analytical technology (PAT) tools, like inline IR spectroscopy, enable real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.